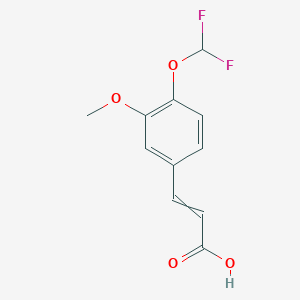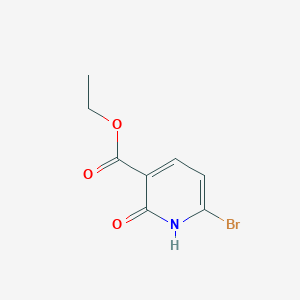
Ethyl 6-bromo-2-hydroxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate is a heterocyclic organic compound that features a bromine atom, a carbonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate typically involves the bromination of ethyl 2-oxo-1H-pyridine-3-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of ethyl 6-bromo-2-hydroxy-1H-pyridine-3-carboxylate.
Oxidation: Formation of ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromine atom and carbonyl group play crucial roles in its binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid form, which can interact with biological targets.
Comparison with Similar Compounds
Ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-oxo-1H-pyridine-3-carboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 6-chloro-2-oxo-1H-pyridine-3-carboxylate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Ethyl 6-fluoro-2-oxo-1H-pyridine-3-carboxylate: The presence of a fluorine atom can enhance its stability and alter its electronic properties.
Ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate stands out due to the unique reactivity imparted by the bromine atom, making it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-6(9)10-7(5)11/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
FDWNEMZMCSKDJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(NC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


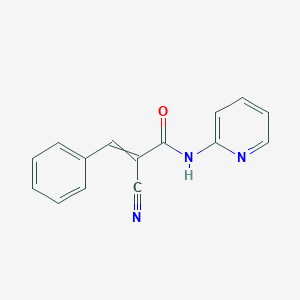
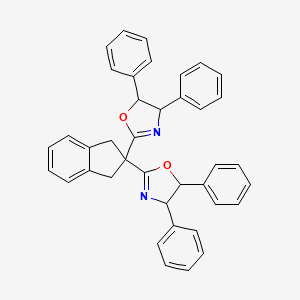
![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)

![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)
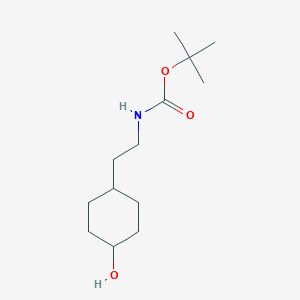
phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)

![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
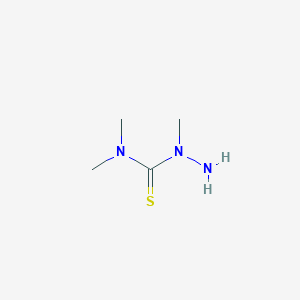
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)

